molecular formula C18H12ClN3O2S B12178773 2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

Katalognummer: B12178773
Molekulargewicht: 369.8 g/mol
InChI-Schlüssel: BSWQBIXSWUSYPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a complex organic compound that belongs to the class of thiazoloquinolines This compound is characterized by the presence of a thiazole ring fused to a quinoline structure, with a methoxy group at the 5-position and a chloro group at the 2-position The benzamide moiety is attached to the quinoline ring through a ylidene linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.

    Quinoline Ring Formation: The quinoline ring is then constructed by cyclization of the thiazole intermediate with an appropriate aldehyde or ketone.

    Methoxylation: The methoxy group is introduced at the 5-position of the quinoline ring through a nucleophilic substitution reaction using methanol and a suitable base.

    Chlorination: The chloro group is introduced at the 2-position of the quinoline ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Ylidene Linkage: The benzamide moiety is attached to the quinoline ring through a condensation reaction with an appropriate benzaldehyde derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-N-(2-methoxyphenyl)benzamide: Similar structure but lacks the thiazoloquinoline moiety.

    5-methoxy-2-chloroquinoline: Similar quinoline structure but lacks the benzamide moiety.

    N-(2-chlorophenyl)-5-methoxyquinoline-2-carboxamide: Similar functional groups but different overall structure.

Uniqueness

2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is unique due to the presence of the thiazoloquinoline moiety, which imparts distinct electronic and steric properties

Eigenschaften

Molekularformel

C18H12ClN3O2S

Molekulargewicht

369.8 g/mol

IUPAC-Name

2-chloro-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide

InChI

InChI=1S/C18H12ClN3O2S/c1-24-13-9-14-16(11-6-4-8-20-15(11)13)21-18(25-14)22-17(23)10-5-2-3-7-12(10)19/h2-9H,1H3,(H,21,22,23)

InChI-Schlüssel

BSWQBIXSWUSYPT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.